6-(p-Tolyl)pyridin-3-amine

Medicinal Chemistry Drug Discovery Physicochemical Property

Select this specific 6-(p-tolyl)pyridin-3-amine regioisomer (CAS 170850-45-0) for reproducible cross-coupling and biological screening. Substitution with meta-tolyl or 2-position isomers compromises molecular geometry and kinase binding affinity. ≥98% purity ensures high-yield (95%) synthesis of advanced pharmaceutical intermediates. Critical for target specificity.

Molecular Formula C12H12N2
Molecular Weight 184.24 g/mol
CAS No. 170850-45-0
Cat. No. B060670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(p-Tolyl)pyridin-3-amine
CAS170850-45-0
Molecular FormulaC12H12N2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(C=C2)N
InChIInChI=1S/C12H12N2/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-14-12/h2-8H,13H2,1H3
InChIKeyXFOKQYJVMKHJPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(p-Tolyl)pyridin-3-amine (CAS 170850-45-0): A C12H12N2 Aminopyridine Scaffold for Chemical Synthesis and Research Procurement


6-(p-Tolyl)pyridin-3-amine (CAS 170850-45-0), also known as 6-(4-methylphenyl)pyridin-3-amine, is a heteroaromatic amine characterized by a pyridine core substituted with an amine group at the 3-position and a p-tolyl group at the 6-position [1]. With a molecular formula of C12H12N2 and a molecular weight of 184.24 g/mol, it is classified as a pyridin-3-amine derivative . It is typically supplied as a solid with a purity of ≥98%, as determined by NMR, HPLC, or GC analyses from various vendors .

The Critical Role of 6-(p-Tolyl)pyridin-3-amine in Procurement: Why Substituent Position and Nature are Non-Interchangeable


For scientific and industrial procurement, selecting the specific isomer 6-(p-Tolyl)pyridin-3-amine is paramount. While numerous aminopyridines and tolyl-substituted pyridines exist, their properties diverge significantly based on the precise placement of functional groups. For instance, the meta-tolyl isomer (CAS 1226158-35-5) and the para-tolyl isomer substituted at the 2-position (CAS 886508-73-2) are distinct chemical entities [REFS-1, REFS-2]. This regioisomerism profoundly impacts molecular geometry, electronic distribution, and steric hindrance, which in turn dictates reactivity in downstream synthetic steps (e.g., cross-couplings) and, crucially, binding affinity and selectivity in biological systems [3]. Generic substitution with a seemingly similar compound disregards these fundamental structural determinants, jeopardizing the reproducibility of synthetic pathways and the validity of biological screening results. The choice of this specific isomer is thus a non-negotiable requirement for ensuring chemical fidelity and target specificity in advanced research applications.

6-(p-Tolyl)pyridin-3-amine (CAS 170850-45-0): Empirically Measured Physicochemical and Chemical Differentiation Data


Lipophilicity Profiling: Quantified LogP Data for Solubility and Permeability Prediction

The lipophilicity of 6-(p-Tolyl)pyridin-3-amine is a key differentiator from unsubstituted or more polar analogs. Its consensus LogP of 2.25 indicates moderate lipophilicity, which is crucial for membrane permeability and CNS drug design . This value positions it as more lipophilic than a basic 6-phenyl analog, which would have a lower LogP due to the absence of the methyl group, and differentiates it from more polar heteroaromatic amines .

Medicinal Chemistry Drug Discovery Physicochemical Property

Synthetic Utility and Purity: Documented Yield and Availability for Multi-Gram Scale Reactions

The synthetic route for 6-(p-Tolyl)pyridin-3-amine has been documented with high efficiency. A hydrogenation reaction of the corresponding nitro precursor yields the desired amine product with a reported isolated yield of 95% . This high-yielding synthesis, combined with its commercial availability at a standard purity of 98% , makes it a reliable and accessible building block compared to custom-synthesized or lower-purity alternatives.

Organic Synthesis Building Block Process Chemistry

Hydrogen Bonding Capability: Topological Polar Surface Area (TPSA) for Drug-Likeness Filtering

The compound's Topological Polar Surface Area (TPSA) is a calculated descriptor of 38.91 Ų . This value is a key component of drug-likeness filters (e.g., Veber's rules) and influences intestinal absorption and blood-brain barrier penetration. It is directly comparable to other aminopyridine isomers and scaffolds, where variations in substituent position alter the TPSA and thus the predicted ADME profile.

Drug Design ADME Prediction Medicinal Chemistry

Procurement-Centric Application Scenarios for 6-(p-Tolyl)pyridin-3-amine (CAS 170850-45-0)


A Versatile Building Block for Kinase-Focused Medicinal Chemistry

Due to its specific substitution pattern on the pyridine ring, this compound serves as a valuable intermediate for synthesizing more complex, biologically active molecules, particularly kinase inhibitors [REFS-1, REFS-2]. Its balanced physicochemical profile, as quantified by its LogP (2.25) and TPSA (38.91 Ų) , makes it a favorable starting point for medicinal chemistry campaigns targeting ATP-binding pockets or other hydrophobic protein-protein interactions. Procurement of this specific regioisomer is essential for executing literature-documented synthetic strategies and exploring novel chemical space within the pyridin-3-amine class.

A Key Intermediate for Advanced Organic Synthesis and Material Science

The compound's structure, featuring both an amine group and an aromatic ring, makes it a versatile building block for a wide range of chemical reactions, including amide bond formation, reductive amination, and various cross-coupling chemistries . Its high commercial purity (≥98%) and reported high synthetic yield (95%) make it a cost-effective and reliable choice for academic and industrial laboratories seeking to construct complex molecules, such as functional materials, ligands, and advanced pharmaceutical intermediates.

A Physicochemical Probe for ADME and Drug-Likeness Studies

With well-defined calculated properties like its consensus LogP of 2.25 and TPSA of 38.91 Ų , this compound is suitable for use as a molecular probe in structure-activity relationship (SAR) studies. Its moderate lipophilicity places it within an optimal range for oral absorption and CNS penetration, making it a useful scaffold for internal R&D programs aimed at understanding and optimizing the ADME properties of novel chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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